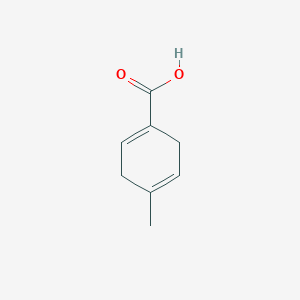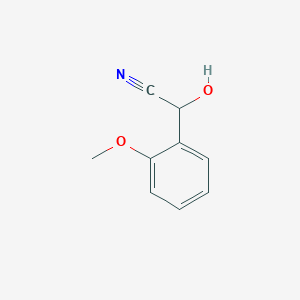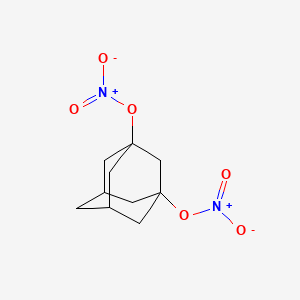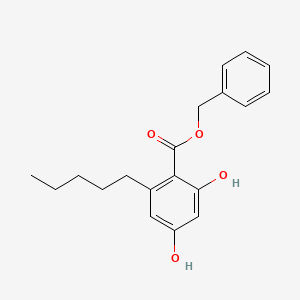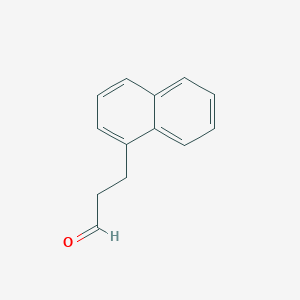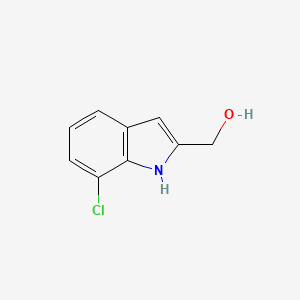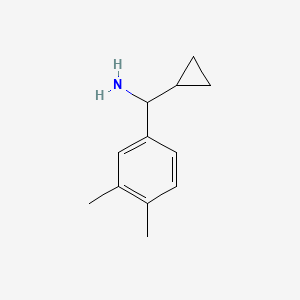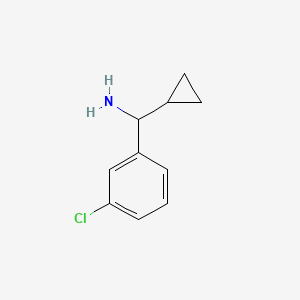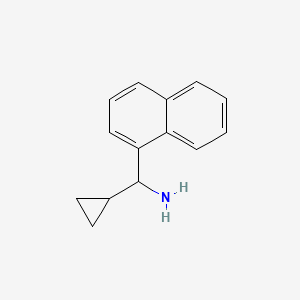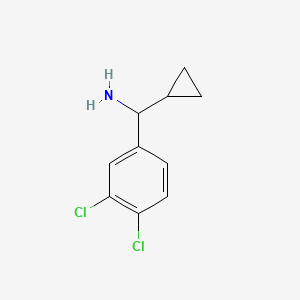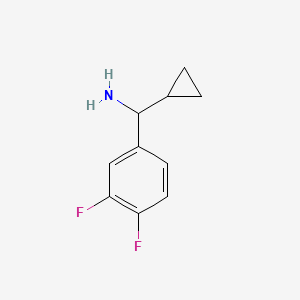
Cyclopropyl-(3,4-difluorophenyl)methanamine
Übersicht
Beschreibung
Cyclopropyl-(3,4-difluorophenyl)methanamine is a synthetic compound with a molecular weight of 183.2 . It is also known by its IUPAC name [2-(3,4-difluorophenyl)cyclopropyl]methanamine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H11F2N/c11-9-2-1-6 (4-10 (9)12)8-3-7 (8)5-13/h1-2,4,7-8H,3,5,13H2 . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 3,4-difluorophenyl group .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Drug Development
Cyclopropyl derivatives play a significant role in the enantioselective synthesis of homophenylalanine analogs and have applications in the development of pharmaceutical drugs. These cyclopropyl-containing compounds serve as important intermediates in the creation of various stereoisomers with potential medicinal benefits. For example, α-(2-phenylcyclopropyl) glycine, a compound synthesized from cyclopropyl derivatives, shows the potential for further exploration in drug development (Demir et al., 2004).
Novel Synthetic Pathways
Cyclopropyl derivatives are used to synthesize carba-sugar enones (gabosines) through mercury(II)-mediated opening of cyclopropanated pyranosides. This methodology provides a versatile approach for the creation of structurally diverse molecules, opening new avenues in synthetic organic chemistry (Corsaro et al., 2006).
Proteasome Inhibitor Development
Chiral methanoamino acid equivalents derived from cyclopropyl units have been used to synthesize proteasome inhibitors like belactosin A and its cis-cyclopropane stereoisomer. These molecules have shown promising results, with the cis-isomer being significantly more potent than belactosin A. This indicates the potential of cyclopropyl derivatives in developing new proteasome inhibitors for therapeutic applications (Yoshida et al., 2008).
Therapeutic Enzyme Inhibitors
Cyclopropyl-containing bromophenol derivatives have demonstrated effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are associated with conditions such as Alzheimer's disease, Parkinson's disease, and dementia, suggesting the potential of cyclopropyl derivatives in developing drugs for these conditions (Boztaş et al., 2019).
Anticancer and Antituberculosis Activities
Cyclopropyl derivatives have been synthesized and evaluated for their anticancer and antituberculosis activities. Some of these compounds have shown significant activity against these diseases, underlining the importance of cyclopropyl derivatives in the development of new therapeutic agents (Mallikarjuna et al., 2014).
Chemical Synthesis and Drug Discovery
The versatility of the cyclopropyl ring in drug development has been highlighted in recent years. Its unique structural features contribute to enhancing the potency of drug candidates and reducing off-target effects. Cyclopropyl derivatives are increasingly used to transition drug candidates from the preclinical to clinical stage, indicating their significant role in modern drug discovery (Talele, 2016).
Eigenschaften
IUPAC Name |
cyclopropyl-(3,4-difluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTXBPDMFUVKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



